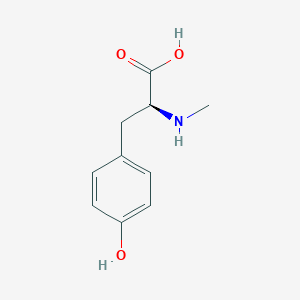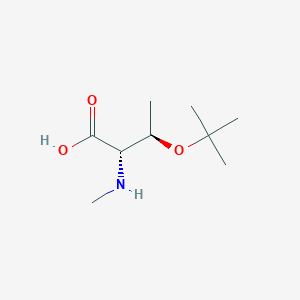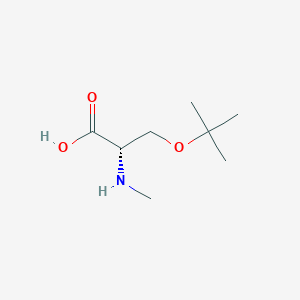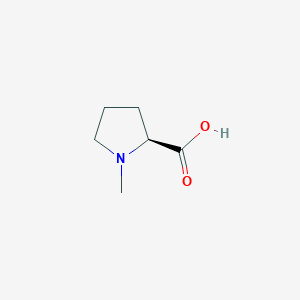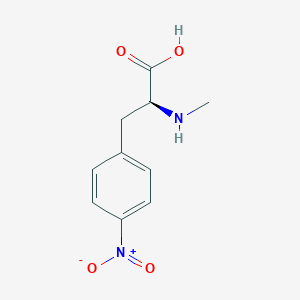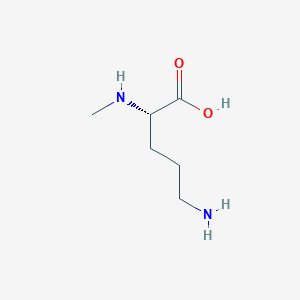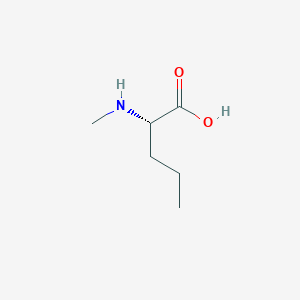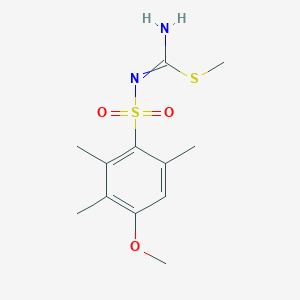
methyl N'-(4-methoxy-2,3,6-trimethylphenyl)sulfonylcarbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N'-(4-methoxy-2,3,6-trimethylphenyl)sulfonylcarbamimidothioate is a chemical compound with the molecular formula C12H18N2O3S2 and a molecular weight of 302.41 g/mol. This compound is characterized by its complex structure, which includes a methoxy group, multiple methyl groups, and a sulfonylcarbamimidothioate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl N'-(4-methoxy-2,3,6-trimethylphenyl)sulfonylcarbamimidothioate typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the reaction of 4-methoxy-2,3,6-trimethylphenylamine with chlorosulfonyl isocyanate followed by methylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize by-products and ensure the safety of the operators and the environment.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of sulfonyl derivatives.
Reduction: Reduction products such as amines or amides.
Substitution: Substituted phenyl derivatives or other functionalized compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methods.
Biology: In biological research, methyl N'-(4-methoxy-2,3,6-trimethylphenyl)sulfonylcarbamimidothioate may be used to study enzyme inhibition or as a tool in molecular biology experiments.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound could be used in the production of agrochemicals, dyes, or other specialty chemicals.
Mechanism of Action
The mechanism by which methyl N'-(4-methoxy-2,3,6-trimethylphenyl)sulfonylcarbamimidothioate exerts its effects involves its interaction with specific molecular targets. The sulfonylcarbamimidothioate group can act as a leaving group in nucleophilic substitution reactions, while the methoxy and methyl groups influence the compound's reactivity and stability.
Molecular Targets and Pathways: The compound may interact with enzymes or receptors, leading to the modulation of biological pathways. The exact targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl N-(4-methoxy-2,3,6-trimethylphenyl)sulfonylcarbamate
Methyl N-(2,3,6-trimethylphenyl)sulfonylcarbamimidothioate
Methyl N-(4-methoxyphenyl)sulfonylcarbamimidothioate
Uniqueness: Methyl N'-(4-methoxy-2,3,6-trimethylphenyl)sulfonylcarbamimidothioate is unique due to its specific combination of functional groups and substituents, which confer distinct chemical properties and reactivity compared to similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
methyl N'-(4-methoxy-2,3,6-trimethylphenyl)sulfonylcarbamimidothioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S2/c1-7-6-10(17-4)8(2)9(3)11(7)19(15,16)14-12(13)18-5/h6H,1-5H3,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCARMRMLFMRMAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)N=C(N)SC)C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50429388 |
Source


|
| Record name | methyl N'-(4-methoxy-2,3,6-trimethylphenyl)sulfonylcarbamimidothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185674-97-9 |
Source


|
| Record name | methyl N'-(4-methoxy-2,3,6-trimethylphenyl)sulfonylcarbamimidothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
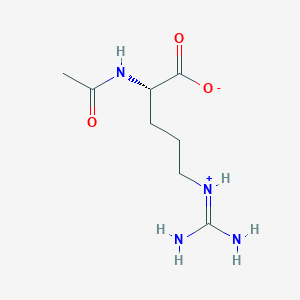
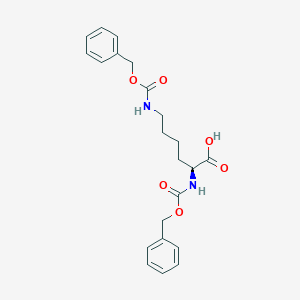

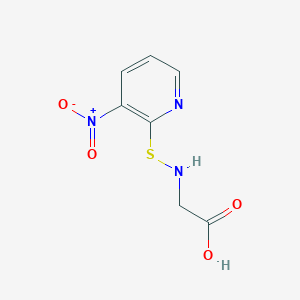
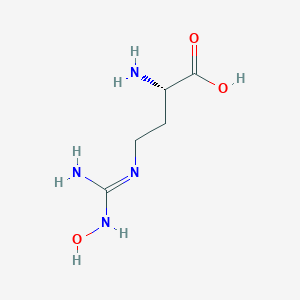
![2-[Benzyl(methyl)amino]-3-methylbutanoic acid](/img/structure/B554846.png)
